tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O6/c1-15(2,3)25-14(21)17-7-5-10(6-8-17)18-9-11(19(22)23)12(16-18)13(20)24-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUDXBMYINAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112430 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287670-36-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287670-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1287670-36-3) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a piperidine ring and a nitro-substituted pyrazole moiety, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C15H22N4O6
- Molecular Weight : 354.36 g/mol
- Storage Conditions : Sealed in dry conditions at 2-8°C
- Purity : Not specified in available data
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to act through the following mechanisms:
- Enzyme Inhibition : The presence of the nitro group on the pyrazole ring may facilitate interactions with various enzymes, potentially inhibiting their activity. This has implications for drug development targeting enzyme-related diseases.
- Receptor Binding : The structural characteristics allow for binding to certain receptors, which may modulate signaling pathways involved in cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties, indicating that this compound might also possess similar activities.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data for this compound is limited, general trends observed in related compounds can be extrapolated:
| Parameter | Value |
|---|---|
| Clearance (Cl) | Varies by study |
| Volume of Distribution (Vd) | Varies by study |
| Half-life (t½) | Varies by study |
| Bioavailability (F) | Varies by study |
This table summarizes typical pharmacokinetic parameters observed in related pyrazole compounds, which may provide insights into the behavior of the target compound in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anticancer Activity : Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent .
- Antimicrobial Properties : A study reported that certain pyrazole derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be explored for its antimicrobial potential .
- Neuroprotective Effects : Some research has suggested that related compounds may offer neuroprotective benefits through modulation of neuroinflammatory pathways, indicating potential applications in neurodegenerative diseases .
Scientific Research Applications
Pharmaceutical Development
The unique structure of tert-butyl 4-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate positions it as a candidate for drug development. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and anticancer properties.
Case Study: Anticancer Activity
Research has indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the nitro group in this compound may enhance its biological activity by influencing electron distribution and reactivity, potentially leading to increased potency against tumor cells.
Agricultural Chemistry
The compound's bioactive properties make it suitable for research in agrochemicals. Pyrazole derivatives have been studied for their effectiveness as herbicides and fungicides.
Case Study: Herbicidal Efficacy
Studies have shown that certain pyrazole compounds can inhibit plant growth by disrupting metabolic pathways. The specific application of this compound in agricultural settings could be investigated for its potential to selectively target weeds while minimizing harm to crops.
Material Science
With its unique chemical structure, this compound may have applications in the development of new materials, particularly in the synthesis of polymers or as additives to enhance material properties.
Case Study: Polymer Synthesis
Research into the polymerization of pyrazole derivatives has shown promise in creating materials with improved thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to innovative applications in coatings and composites.
Data Tables
| Application Area | Specific Use Case |
|---|---|
| Pharmaceutical Development | Anticancer drug candidates |
| Agricultural Chemistry | Herbicides and fungicides |
| Material Science | Polymer synthesis and material enhancement |
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s nitro group distinguishes it from analogs with alternative substituents on the pyrazole ring. Below is a comparative analysis with similar derivatives:
Key Observations :
- Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, leading to distinct reactivity in further functionalization (e.g., nucleophilic substitution at the nitro position) compared to electron-donating groups like methyl or methoxy .
- Spectral Shifts : The nitro group causes downfield shifts in adjacent pyrazole protons in ¹H-NMR (δ ~8.5–9.0 ppm) compared to analogs with phenyl or methyl groups (δ ~7.3–7.8 ppm) .
Insights :
- The nitro group contributes to higher toxicity (oral and dermal hazards) compared to non-nitro analogs .
- Crystallinity in nitro-substituted compounds (e.g., SS-3797) may enhance stability during storage .
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl 4-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine and pyrazole rings. A common approach includes:
- Step 1: Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) .
- Step 2: Introduction of the nitro-pyrazole moiety. This may involve coupling 4-nitro-1H-pyrazole derivatives to Boc-protected piperidine using palladium-catalyzed cross-coupling or nucleophilic substitution .
- Step 3: Methoxycarbonylation at the pyrazole C3 position via esterification with methyl chloroformate in the presence of a base (e.g., DMAP) .
Key Consideration: Optimize reaction stoichiometry to avoid over-functionalization of the pyrazole ring.
Advanced: How does the nitro group influence the electronic properties and reactivity of the pyrazole ring in this compound?
Methodological Answer:
The nitro group is a strong electron-withdrawing substituent, which:
- Reduces electron density on the pyrazole ring, directing electrophilic attacks to the less substituted positions (e.g., C5 over C3/C4).
- Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization at the C4 position .
- Enables reduction to an amine group under catalytic hydrogenation (H₂/Pd-C), offering a pathway to diversely substituted analogs for structure-activity relationship (SAR) studies .
Experimental Validation: Use density functional theory (DFT) calculations to map electron density distribution and predict regioselectivity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify Boc (δ ~1.4 ppm for tert-butyl), methoxycarbonyl (δ ~3.8 ppm for OCH₃), and pyrazole protons (δ 7.5–8.5 ppm). Nitro groups induce deshielding in adjacent carbons .
- IR Spectroscopy: Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Boc group: m/z –100) .
Data Interpretation Tip: Compare with spectral data of tert-butyl piperidine and nitro-pyrazole analogs to resolve overlapping signals .
Advanced: What strategies minimize side reactions during methoxycarbonylation of the pyrazole ring?
Methodological Answer:
- Protection-Deprotection: Temporarily protect reactive sites (e.g., piperidine nitrogen with Boc) to prevent unwanted acylation .
- Controlled Reaction Conditions: Use low temperatures (0–5°C) and slow addition of methyl chloroformate to reduce dimerization .
- Catalytic Bases: Employ DMAP (4-dimethylaminopyridine) to enhance reactivity selectively at the pyrazole C3 position .
Post-Reaction Analysis: Monitor by TLC (silica gel, ethyl acetate/hexane) to detect intermediates and optimize yield.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .
- Storage: Store in a cool, dry place away from strong oxidizers (e.g., peroxides) due to potential incompatibility with the nitro group .
- Emergency Measures: Immediate flushing with water for eye/skin contact and use of activated carbon for spills .
Note: While GHS classification data is unavailable for this specific compound, treat nitro-containing analogs as irritants .
Advanced: How can computational modeling predict the compound’s interaction with enzyme targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to active sites (e.g., kinases or proteases). The nitro group may form hydrogen bonds with catalytic residues .
- QSAR Models: Correlate substituent effects (e.g., nitro vs. methoxy) with bioactivity using datasets from similar piperidine-pyrazole derivatives .
- MD Simulations: Assess binding stability over time (50–100 ns trajectories) to identify critical interactions for lead optimization .
Validation: Cross-check computational predictions with in vitro enzyme inhibition assays.
Basic: What purification methods are suitable for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate unreacted starting materials .
- Recrystallization: Employ ethanol/water mixtures to isolate pure crystals, leveraging differences in solubility between the product and nitro-containing byproducts .
- HPLC: For high-purity requirements (≥99%), use reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How does steric hindrance from the tert-butyl group impact derivatization reactions?
Methodological Answer:
- Steric Effects: The bulky tert-butyl group on piperidine restricts access to the nitrogen, limiting alkylation or acylation reactions. Deprotection (e.g., TFA-mediated Boc removal) is often required before further functionalization .
- Strategic Design: Introduce substituents on the pyrazole ring first, as its planar structure experiences less steric interference than the piperidine .
- Kinetic Studies: Compare reaction rates of tert-butyl-protected vs. unprotected analogs to quantify steric impacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
